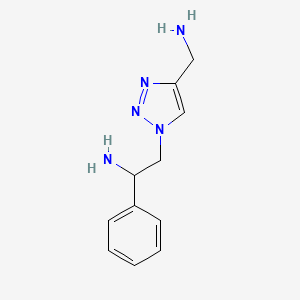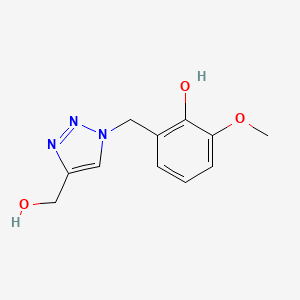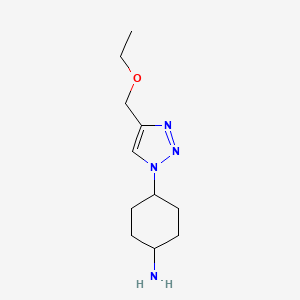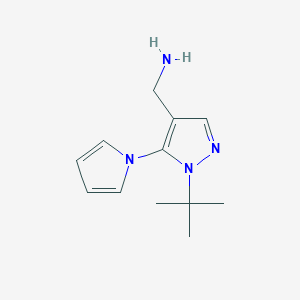
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine, also known as TB-PPP, is an organic compound belonging to the family of pyrazol-4-ylmethanamines. It has a variety of applications, ranging from synthesis methods to scientific research and lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds with structural similarities to "(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine". For instance, the ambient-temperature synthesis of novel pyrazolyl imines through condensation reactions has been reported, yielding compounds with potential applications in chemical research and development (Becerra et al., 2021). Similarly, the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands showcases the versatility of these compounds in catalysis, particularly in the ring-opening polymerization of ɛ-caprolactone, demonstrating their potential utility in polymer science (Qiao et al., 2011).
Ligand Design and Metal Complexation
The design of ligands incorporating pyrrole and pyrazole units for metal complexation is another area of interest. These ligands have been employed in the synthesis of metal complexes with significant implications for catalysis and material science. For example, pyrazole-based pyridine ligands have been synthesized and used as extractants for nickel(II) and copper(II), highlighting their potential in metal recovery and environmental applications (Pearce et al., 2019).
Biological Applications
While the request specifically excluded information related to drug use, dosage, and side effects, it's worth noting that compounds structurally related to "(1-(tert-butyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine" have been investigated for their biological activities. For instance, novel cannabinoid receptor ligands have been synthesized, displaying affinity towards the hCB1 receptor, which suggests potential therapeutic applications (Silvestri et al., 2010).
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have been conducted to understand the interactions of these compounds at the molecular level. Such studies provide insights into the binding efficiencies and potential biological or catalytic activities of these compounds. For example, molecular docking studies have been utilized to assess the interaction of synthesized compounds with biological targets, offering a computational perspective on their potential applications (Malathi et al., 2019).
Propriétés
IUPAC Name |
(1-tert-butyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-12(2,3)16-11(10(8-13)9-14-16)15-6-4-5-7-15/h4-7,9H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKKYQQTAICLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)CN)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



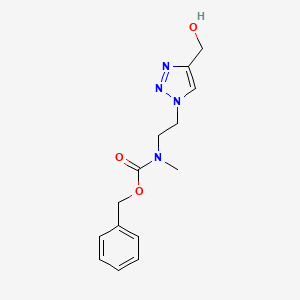
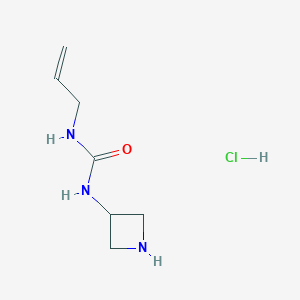

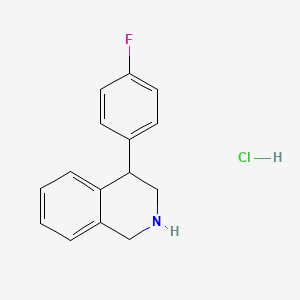
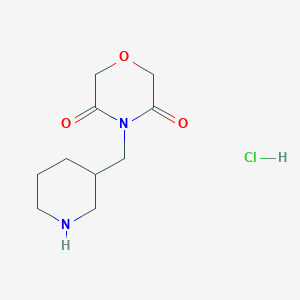
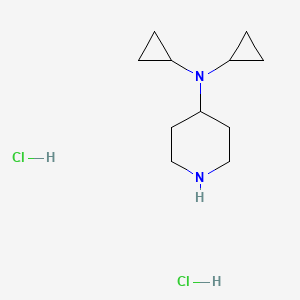
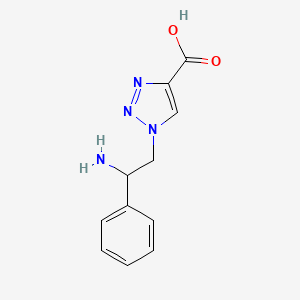
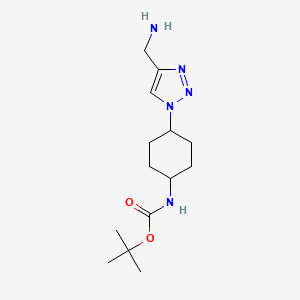
![2-(azetidin-3-yl)-5-fluoro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1480628.png)


